molecular formula C22H20F4N4O2 B2720910 4-(4-fluorobenzyl)-5-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775378-78-3

4-(4-fluorobenzyl)-5-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2720910
CAS No.: 1775378-78-3
M. Wt: 448.422
InChI Key: HSXXYQJPWGCPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-fluorobenzyl)-5-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 1775378-78-3) is a specialized chemical compound with a molecular formula of C22H20F4N4O2 and a molecular weight of 448.4134 g/mol . This complex molecule features a 1,2,4-triazol-3-one core substituted with both a 4-fluorobenzyl group and a 1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl moiety, creating a structurally unique research chemical . The presence of both fluorine and trifluoromethyl groups in its architecture typically enhances metabolic stability and membrane permeability, making this compound particularly valuable for pharmaceutical research and development, especially in early-stage discovery programs. Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex molecules or as a scaffold for investigating protein-ligand interactions, though its specific biological targets and mechanism of action represent areas of active scientific investigation. The structural elements suggest potential for kinase inhibition or modulation of central nervous system targets, though researchers should conduct their own specific assays to confirm any biological activity. This product is offered in multiple quantities for research convenience and is strictly for research use only in laboratory settings . It is not intended for diagnostic, therapeutic, or any human use, nor for agricultural or veterinary applications. Researchers should handle this material using appropriate safety precautions including personal protective equipment and conduct all work in compliance with local and federal regulations governing chemical use and disposal.

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-3-[1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F4N4O2/c23-18-7-1-14(2-8-18)13-30-19(27-28-21(30)32)15-9-11-29(12-10-15)20(31)16-3-5-17(6-4-16)22(24,25)26/h1-8,15H,9-13H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXXYQJPWGCPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NNC(=O)N2CC3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-fluorobenzyl)-5-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, antifungal, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a complex molecular structure characterized by the presence of fluorinated aromatic groups and a triazole ring. Its molecular formula is C22H20F4N4O2, with a molecular weight of 428.42 g/mol. The presence of fluorine atoms is significant as they can enhance lipophilicity and biological activity.

Antibacterial Activity

Research indicates that triazole derivatives exhibit notable antibacterial properties. For instance, compounds with similar structures have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The introduction of trifluoromethyl groups has been shown to enhance antibacterial potency. A study reported that derivatives with this modification achieved minimum inhibitory concentration (MIC) values comparable to established antibiotics like nitrofurantoin .

CompoundTarget BacteriaMIC (μg/mL)Reference
4-(trifluoromethyl)benzimidazoleMRSA12.5 - 25
4-(fluorobenzyl)-triazole derivativeE. coli<25

Antifungal Activity

The antifungal activity of triazole derivatives has also been explored. Compounds similar to the target compound demonstrated effectiveness against Candida albicans and Aspergillus niger , with MIC values ranging from 1.6 to 25 μg/mL. The introduction of hydrophobic groups was found to enhance activity significantly .

CompoundTarget FungiMIC (μg/mL)Reference
Triazole derivative AC. albicans1.6 - 25
Triazole derivative BA. niger12.5 - 25

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound may exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. Studies have shown that related compounds demonstrate selectivity towards COX-II with low ulcerogenic effects. This suggests potential therapeutic applications in managing inflammatory conditions .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Ochal et al. demonstrated the effectiveness of various triazole derivatives against resistant bacterial strains, highlighting the importance of structural modifications in enhancing biological activity .
  • In Vivo Studies : In vivo assessments have shown that similar triazole compounds can reduce inflammation in animal models of arthritis, suggesting their potential use in chronic inflammatory diseases .
  • Comparative Analysis : A comparative study on various benzotriazole and triazole derivatives revealed that those with trifluoromethyl substitutions showed superior activity against both bacterial and fungal pathogens compared to their non-fluorinated counterparts .

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The unique structure of this compound may enhance its ability to inhibit various pathogens. A study on related triazole compounds demonstrated effective antibacterial and antifungal activities, suggesting that our target compound could similarly exhibit potent effects against microbial strains .

Anticancer Potential

Triazoles have been explored for their anticancer properties, particularly in inhibiting specific kinases involved in cancer progression. The presence of the piperidine and trifluoromethyl groups may enhance binding affinity to target proteins involved in cancer pathways. Preliminary studies on similar compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Neurological Applications

The piperidine ring in the compound is a common feature in many neuroactive drugs. Its potential application in treating neurological disorders such as depression or anxiety has been suggested based on the pharmacological profiles of similar compounds. The interaction of the fluorinated benzyl group with neurotransmitter receptors could lead to enhanced efficacy in modulating synaptic transmission.

Synthesis and Derivatives

The synthesis of 4-(4-fluorobenzyl)-5-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one can be achieved through several synthetic routes involving key intermediates:

  • Formation of Triazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
  • Piperidine Attachment : Employing coupling reactions to attach the piperidine moiety.
  • Fluorinated Substitutions : Introducing fluorinated groups through electrophilic aromatic substitution methods.

Case Study 1: Antimicrobial Screening

In a study published by PMC, various substituted triazoles were screened for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications significantly enhanced antibacterial activity, providing insights into how our target compound might perform under similar conditions .

Case Study 2: Cancer Inhibition

A recent investigation into triazole derivatives revealed their potential as inhibitors of specific tyrosine kinases implicated in cancer cell proliferation. The study highlighted that compounds with similar structural features to our target showed IC50 values in the low micromolar range against various cancer cell lines .

Comparison with Similar Compounds

Modifications to the Benzoyl Group on the Piperidine Ring

The 4-(trifluoromethyl)benzoyl group distinguishes the target compound from analogs with alternative aromatic substituents. Key comparisons include:

Compound Name Substituent on Benzoyl Group Key Structural Features Potential Implications References
Target compound 4-Trifluoromethyl Strong electron-withdrawing CF₃ group enhances metabolic stability and lipophilicity. Increased CNS penetration potential due to lipophilicity.
5-{1-[2,6-Difluorobenzoyl]-4-piperidyl}-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 2,6-Difluoro Electron-withdrawing fluorine atoms at ortho positions; methoxybenzyl increases steric bulk. Altered binding affinity due to steric hindrance and electronic effects.
5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one 4-Bromophenylacetyl Bromine introduces halogen bonding potential; acetyl linker modifies flexibility. Enhanced halogen-mediated protein interactions.

Key Insight : The trifluoromethyl group in the target compound provides a balance of electronic and steric effects, distinguishing it from halogenated or methoxy-substituted analogs.

Core Heterocycle Modifications

The 1,2,4-triazol-3-one core is critical for hydrogen bonding and metabolic stability. Comparisons with thione and pyrazole analogs:

Compound Name Core Structure Key Features Implications References
Target compound 1,2,4-Triazol-3-one Oxygen at position 3 enables hydrogen bond donation. Enhanced solubility and target engagement.
4-(4-Bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione 1,2,4-Triazole-5-thione Sulfur substitution increases lipophilicity and alters redox properties. Potential for covalent binding via thiol interactions.
(5Z)-3-(4-Fluorobenzyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one Thiazolidin-4-one with pyrazole Expanded conjugated system; thioxo group modifies electronic profile. Broader π-π stacking interactions.

Key Insight : The triazolone core offers a balance of hydrogen bonding and metabolic resistance compared to thione or pyrazole-based analogs.

Substituent Variations on the Benzyl Group

The 4-fluorobenzyl group in the target compound contrasts with other arylalkyl substituents:

Compound Name Benzyl Substituent Features Impact References
Target compound 4-Fluorobenzyl Fluorine enhances electronegativity and reduces metabolic oxidation. Improved pharmacokinetic stability.
4-(4-Methoxybenzyl)-5-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one (hypothetical analog) 4-Methoxybenzyl Methoxy group increases electron density and steric bulk. Reduced CNS penetration due to polarity.
4-Phenyl-5-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one Phenyl Lack of fluorine reduces electronegativity. Higher metabolic vulnerability.

Key Insight : The 4-fluorine atom optimizes electronic effects without significantly increasing steric hindrance.

Q & A

Q. What are the optimal reaction conditions and synthetic routes for synthesizing this compound?

Methodological Answer: The synthesis of triazole derivatives typically involves multi-step reactions. For analogous compounds, key steps include:

  • Coupling reactions : Use catalysts like cesium carbonate to facilitate piperidine ring functionalization (e.g., benzoylation at the piperidin-4-yl group) .
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) or ethanol are preferred for solubility and reaction efficiency .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and byproduct formation .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Chromatography : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) monitors reaction progress and purity .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., fluorobenzyl and trifluoromethylbenzoyl groups).
    • MS : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves crystal structures, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study this compound’s electronic properties?

Methodological Answer:

  • Functional selection : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties (e.g., ionization potentials, electron affinities) .
  • Basis sets : Use 6-311++G(d,p) for geometry optimization and vibrational frequency calculations.
  • Applications :
    • Predict reaction pathways (e.g., nucleophilic attack on the triazolone ring).
    • Analyze charge distribution to identify electrophilic/nucleophilic sites for SAR studies .

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Methodological Answer:

  • Orthogonal assays : Combine in vitro (e.g., enzyme inhibition) and in silico (e.g., molecular docking) methods to validate activity .
  • Purity verification : Ensure >95% purity via HPLC and elemental analysis to rule out confounding effects from impurities .
  • Dose-response studies : Use IC₅₀/EC₅₀ values to standardize potency comparisons across studies .

Q. What challenges arise in determining the crystal structure of this compound, and how can they be addressed?

Methodological Answer:

  • Crystal growth : Slow evaporation from DMSO/ethanol mixtures improves crystal quality.
  • Data refinement : SHELXL handles twinning or disorder in the piperidinyl or benzyl groups .
  • Validation tools : Check R-factor convergence (<0.05) and residual electron density maps to ensure accuracy .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Substitution patterns : Compare analogs (e.g., fluorobenzyl vs. methoxybenzyl) to assess how electronic effects influence target binding .

  • Case study :

    DerivativeSubstituent ModificationObserved Activity
    Compound A4-Fluorobenzyl → 4-NO₂Increased kinase inhibition
    Compound BTrifluoromethyl → CF₃OReduced cytotoxicity
    • Computational modeling : Molecular dynamics simulations predict binding affinity changes upon substitution .

Q. What in silico strategies predict this compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME or ProTox-II assess:
    • Lipophilicity (LogP) : Optimal range: 2–3 for blood-brain barrier penetration.
    • Metabolic stability : Cytochrome P450 interactions predict clearance rates.
    • Toxicity alerts : Screen for hepatotoxicity or mutagenicity flags .
  • Docking studies : AutoDock Vina identifies potential off-target interactions (e.g., hERG channel binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.